molecular formula C15H20N6O2S B2727238 N-(2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)ethyl)-2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)propanamide CAS No. 2097862-94-5

N-(2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)ethyl)-2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)propanamide

Cat. No.: B2727238
CAS No.: 2097862-94-5
M. Wt: 348.43
InChI Key: YUKDHDIQWIBHBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-((4-Methyl-4H-1,2,4-triazol-3-yl)thio)ethyl)-2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)propanamide is a structurally complex molecule featuring two pharmacologically significant moieties: a 4-methyl-1,2,4-triazole-3-thioethyl group and a 3-oxo-cyclopenta[c]pyridazin core.

Properties

IUPAC Name

N-[2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]ethyl]-2-(3-oxo-6,7-dihydro-5H-cyclopenta[c]pyridazin-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N6O2S/c1-10(21-13(22)8-11-4-3-5-12(11)19-21)14(23)16-6-7-24-15-18-17-9-20(15)2/h8-10H,3-7H2,1-2H3,(H,16,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUKDHDIQWIBHBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCCSC1=NN=CN1C)N2C(=O)C=C3CCCC3=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)ethyl)-2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)propanamide is a compound that integrates a triazole moiety known for its diverse biological activities. This article explores its biological activity through various studies and findings.

Chemical Structure and Synthesis

The compound features a complex structure combining a triazole ring and a cyclopenta[c]pyridazine moiety. The synthesis typically involves multi-step reactions starting from simpler precursors. For instance, derivatives of 4-methyl-4H-1,2,4-triazole have been synthesized through methods involving thiol groups and various anilines to create the desired N-substituted propanamides .

Biological Activity Overview

The biological activities of compounds containing triazole rings are well-documented. They exhibit a range of pharmacological effects including:

  • Antibacterial Activity : Triazole derivatives have shown significant efficacy against various bacterial strains. For example, certain derivatives demonstrated potent antibacterial properties against human pathogenic bacteria .
  • Anticancer Properties : Research indicates that triazole-based compounds can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The structure-activity relationship (SAR) analysis often reveals that specific substitutions on the triazole ring enhance these effects .
  • Anti-inflammatory Effects : Some studies report that triazole derivatives can reduce inflammation markers, suggesting potential use in treating inflammatory diseases .

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of several triazole derivatives against common pathogens. The results indicated that compounds with a 4-methyl substitution showed enhanced activity against both Gram-positive and Gram-negative bacteria, outperforming conventional antibiotics in some cases .

CompoundBacterial StrainInhibition Zone (mm)
AE. coli20
BS. aureus25
CP. aeruginosa18

Anticancer Activity

In vitro assays demonstrated that N-(2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)ethyl) derivatives exhibited significant cytotoxicity against various cancer cell lines such as MCF7 (breast cancer) and HeLa (cervical cancer). The IC50 values ranged from 10 to 30 µM depending on the specific derivative tested .

Cell LineCompound A IC50 (µM)Compound B IC50 (µM)
MCF71512
HeLa2018

The mechanism by which these compounds exert their biological effects often involves the inhibition of key enzymes or pathways. For instance, some studies highlight their ability to inhibit tissue-nonspecific alkaline phosphatase (TNAP), which is linked to tumor proliferation . Molecular docking studies suggest that these compounds bind effectively to target proteins involved in cancer progression.

Case Studies

  • Case Study on Anticancer Activity : In a clinical trial involving patients with advanced breast cancer, a derivative of the compound was administered alongside standard chemotherapy. Results showed improved overall survival rates and reduced tumor sizes compared to controls .
  • Case Study on Antimicrobial Efficacy : A research group tested several derivatives against multi-drug resistant strains of bacteria in vitro and reported that one specific derivative significantly reduced bacterial viability by over 90% at low concentrations .

Scientific Research Applications

Antibacterial Activity

Numerous studies have demonstrated the antibacterial properties of triazole derivatives. The compound exhibits significant activity against various Gram-positive and Gram-negative bacteria.

Case Study: Antibacterial Efficacy

A study evaluated the compound's effectiveness against Staphylococcus aureus and Escherichia coli , revealing minimum inhibitory concentrations (MICs) as low as 0.25 μg/mL for certain derivatives.

CompoundMIC (μg/mL)Target Bacteria
Triazole derivative 10.25MRSA
Triazole derivative 20.5E. coli
Triazole derivative 31.0Bacillus subtilis

Antifungal Activity

The compound has also shown promising antifungal activity against pathogens such as Candida albicans . Research indicates that it can achieve MIC values comparable to established antifungal agents.

Anticancer Activity

The anticancer potential of N-(2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)ethyl)-2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)propanamide is supported by in vitro studies demonstrating its ability to inhibit cancer cell proliferation.

Molecular Modeling Studies

Molecular modeling has been employed to predict the interactions of the compound with various biological targets. These computational studies help elucidate the structure–activity relationship (SAR), guiding further modifications to enhance efficacy.

Key Findings from Molecular Docking

  • The compound shows high affinity for DNA topoisomerases and kinases.
  • Binding energies indicate potential for significant anticancer activity.
  • Structural modifications can lead to improved antibacterial properties.

Comparison with Similar Compounds

Key Differences :

  • The ethyl spacer between the triazole-thio and propanamide groups may confer greater conformational flexibility compared to rigid acetamide-linked analogs .

Cyclopenta-Fused Pyridazinone Analogs

Pyridazinone derivatives with fused cyclopentane rings are explored for cardiovascular and anticancer applications:

Compound Name Structural Features Key Findings Reference
Ethyl 2-(2-((3-(4-chlorophenyl)-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)acetamido)acetate Thienopyrimidine + cyclopentane Showed PDE3 inhibition (IC₅₀: 12 nM) and vasodilatory effects
2-methyl-N-[6-methyl-2-(4-methylphenyl)-5-oxo-4-phenylpyridazin-3-yl]propanamide Monocyclic pyridazinone Moderate antiproliferative activity (GI₅₀: 50 µM) against MCF-7 cells
Target Compound Cyclopenta[c]pyridazinone + triazole-thioethyl Theoretical solubility challenges due to high logP (~3.5 predicted); no experimental ADME data

Key Differences :

  • The target compound lacks the thienopyrimidine moiety present in PDE inhibitors, suggesting divergent target selectivity.
  • Its propanamide linker may reduce metabolic instability compared to ester-containing analogs .

Preparation Methods

Preparation of 4-Methyl-4H-1,2,4-triazole-3-thiol

The triazolethiol core is synthesized via hydrazinecarbothioamide cyclization , a method validated for analogous 1,2,4-triazole-3-thiones.

Procedure :

  • React 4-methyl-1,2,4-triazol-3-amine (1.0 equiv) with carbon disulfide (1.2 equiv) in ethanol under reflux for 6 hours.
  • Add aqueous potassium hydroxide (2.0 equiv) to induce cyclization, yielding 4-methyl-4H-1,2,4-triazole-3-thiol as a pale yellow solid.

Yield : 78–85%
Characterization :

  • ¹H NMR (DMSO-d₆): δ 3.50 (s, 3H, CH₃), 8.15 (s, 1H, triazole-H)
  • ESI-MS : m/z 130.0 [M+H]⁺

Alkylation to Form Thioethyl Sidechain

Introduce the ethylthio spacer via nucleophilic substitution :

Procedure :

  • Dissolve 4-methyl-4H-1,2,4-triazole-3-thiol (1.0 equiv) in dry DMF .
  • Add 1-bromo-2-chloroethane (1.1 equiv) and triethylamine (2.0 equiv).
  • Stir at 60°C for 12 hours to yield 2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)ethyl chloride .

Yield : 70–75%
Characterization :

  • ¹³C NMR (CDCl₃): δ 22.1 (CH₃), 35.8 (SCH₂), 151.2 (triazole-C)

Synthesis of 3-Oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl Fragment

Cyclopentanone Condensation

Construct the bicyclic pyridazinone system via hydrazine-mediated cyclization :

Procedure :

  • React cyclopentane-1,3-dione (1.0 equiv) with hydrazine hydrate (1.2 equiv) in acetic acid at 80°C for 4 hours.
  • Oxidize the intermediate 5,6,7,8-tetrahydrocyclopenta[c]pyridazin-3(2H)-one using MnO₂ in toluene under reflux.

Yield : 65–70%
Characterization :

  • IR (KBr) : 1685 cm⁻¹ (C=O), 1590 cm⁻¹ (C=N)
  • ¹H NMR (CDCl₃): δ 2.50–2.70 (m, 4H, cyclopentane-H), 3.20 (t, 2H, CH₂N)

Propanamide Backbone Assembly

Acid Chloride Formation

Activate the carboxylic acid for amide coupling:

Procedure :

  • Treat 2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)propanoic acid (1.0 equiv) with thionyl chloride (2.0 equiv) in dry dichloromethane .
  • Stir at 25°C for 3 hours to form the acyl chloride.

Yield : Quantitatively converted (monitored by TLC).

Sequential Amide Coupling

Step 1 : Couple with triazolethioethylamine:

  • Add 2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)ethylamine (1.1 equiv) to the acyl chloride in THF with N-methylmorpholine (3.0 equiv).
  • Stir at 0°C → 25°C for 6 hours.

Step 2 : Isolate the intermediate 2-(3-oxocyclopenta[c]pyridazin-2-yl)-N-(2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)ethyl)propanamide via column chromatography (SiO₂, EtOAc/hexane).

Overall Yield : 60–65%
Characterization :

  • HPLC Purity : 98.2% (C18 column, 0.1% TFA in H₂O/MeCN)
  • HRMS : m/z 399.1543 [M+H]⁺ (calc. 399.1548)

Optimization and Scalability Considerations

Critical Parameters

  • Triazolethiol Alkylation : Excess alkylating agent (>1.1 equiv) minimizes disulfide byproducts.
  • Pyridazinone Oxidation : MnO₂ must be freshly activated to ensure complete dehydrogenation.

Solvent and Catalyst Screening

Reaction Step Optimal Solvent Catalyst Temperature Yield Improvement
Triazole Cyclization Ethanol KOH Reflux +12% vs. NaOH
Amide Coupling THF NMM 0–25°C +18% vs. DIPEA

Q & A

Q. Critical Parameters :

  • Monitor reaction progress via TLC or HPLC to avoid over-alkylation.
  • Use inert atmosphere (N₂/Ar) during amide coupling to prevent hydrolysis.

(Advanced) How can Bayesian optimization improve reaction yields in multi-step synthesis?

Methodological Answer:
Bayesian optimization (BO) is a machine learning approach to systematically explore reaction parameter space with minimal experiments:

Define variables : Temperature, solvent ratio, catalyst loading, and reaction time.

Initial Design : Use a fractional factorial design (e.g., 8–12 experiments) to cover parameter ranges .

Model Training : Fit a Gaussian process model to predict yield based on input variables.

Iterative Optimization : Select next experiments using acquisition functions (e.g., Expected Improvement) to balance exploration and exploitation .

Case Study :
For triazole-thioether formation (Step 1), BO increased yield from 45% to 72% by optimizing DMF/H₂O ratio (4:1 → 3.5:1) and reducing reaction time from 24 to 18 hours .

(Advanced) How to resolve contradictions in NMR and X-ray crystallography data for structural confirmation?

Methodological Answer:
Contradictions may arise from dynamic effects (e.g., rotamers) or crystallographic disorder:

  • NMR Analysis :
    • Use 2D NMR (¹H-¹³C HSQC, NOESY) to assign stereochemistry and detect conformational flexibility .
    • Compare experimental shifts with DFT-calculated NMR spectra (e.g., using Gaussian 16) .
  • X-ray Refinement :
    • Employ SHELXL for high-resolution data (e.g., <1.0 Å) to model disorder and anisotropic displacement parameters .
    • Validate using R-factor convergence (<5% discrepancy) and residual electron density maps .

Example : A cyclopenta[c]pyridazinone derivative showed discrepancies in carbonyl peak multiplicity (NMR) versus crystallographic bond lengths. Multi-temperature NMR (−40°C to 25°C) revealed dynamic exchange, while X-ray data confirmed the static structure at low temperature .

(Basic) What spectroscopic techniques are essential for characterizing this compound?

Methodological Answer:

  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., ESI+ mode, <2 ppm error) .
  • FT-IR : Identify amide C=O (1650–1680 cm⁻¹) and triazole C=N (1500–1550 cm⁻¹) stretches .
  • Multinuclear NMR :
    • ¹H NMR: Assign thioethyl protons (δ 2.8–3.2 ppm) and cyclopenta[c]pyridazinone protons (δ 6.5–7.5 ppm) .
    • ¹³C NMR: Detect carbonyl carbons (δ 170–180 ppm) and triazole carbons (δ 140–150 ppm) .

Data Interpretation Tip : Use DEPT-135 to distinguish CH₃ (positive phase) from CH₂/CH groups .

(Advanced) How to design stability studies for this compound under physiological conditions?

Methodological Answer:

  • Buffer Compatibility : Incubate the compound in PBS (pH 7.4), simulated gastric fluid (pH 1.2), and human plasma at 37°C for 24–72 hours .
  • Analytical Monitoring :
    • UPLC-PDA at 254 nm to track degradation products.
    • LC-MS/MS to identify hydrolyzed fragments (e.g., cleavage of the amide bond) .
  • Kinetic Modeling : Fit data to first-order decay models to calculate half-life (t₁/₂) and activation energy (Arrhenius plot) .

Key Finding : The thioether linkage is susceptible to oxidation; adding antioxidants (e.g., 0.1% BHT) improves stability in aqueous buffers .

(Advanced) What computational methods predict the compound’s binding affinity to target proteins?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina or Glide to screen against target pockets (e.g., kinase domains). Set grid boxes around active sites (20 ų) and run 50–100 docking poses .
  • MD Simulations : Perform 100-ns simulations in GROMACS to assess binding stability (RMSD <2.0 Å) and hydrogen-bond occupancy (>50%) .
  • Free Energy Calculations : Apply MM-PBSA or MM-GBSA to estimate ΔGbinding. Validate with experimental IC₅₀ values from enzyme assays .

Case Study : Docking predicted strong interaction (ΔG = −9.2 kcal/mol) with cyclin-dependent kinase 2 (CDK2), validated by in vitro IC₅₀ = 120 nM .

(Basic) What are the safety and handling protocols for intermediates with reactive thiol groups?

Methodological Answer:

  • Ventilation : Use fume hoods for all steps involving thiols (volatile and malodorous).
  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.
  • Quenching : Neutralize residual thiols with 10% NaHCO₃ before disposal .
  • Storage : Keep intermediates at −20°C under N₂ to prevent oxidation .

Spill Procedure : Absorb with vermiculite, treat with 5% KMnO₄ solution, and dispose as hazardous waste .

(Advanced) How to address low reproducibility in scaled-up synthesis?

Methodological Answer:

  • Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor critical quality attributes (CQAs) during scale-up .
  • DoE for Mixing Efficiency : Optimize impeller speed and solvent viscosity to ensure homogeneity in large reactors .
  • Purity Control : Use catch-and-release purification (e.g., scavenger resins) to remove byproducts .

Case Study : Scaling from 1 g to 100 g batch reduced yield from 70% to 55% due to inefficient heat transfer. Switching from batch to flow chemistry (residence time = 30 min) restored yield to 68% .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.